![molecular formula C10H16N4O B2631294 3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole CAS No. 2165594-71-6](/img/structure/B2631294.png)
3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole
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Overview
Description
The compound “3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole” is a derivative of 1,2,4-triazole . Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They are known for their pharmacological significance and are used in drug-discovery studies against various types of diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . This method provides a rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles and obtains different products with structural diversity .Molecular Structure Analysis
The molecular structure of 3-amino-1,2,4-triazole has been studied using X-ray crystallography . The solid-state packing of this organic acid-base salt consists of a three-dimensional hydrogen-bonded network .Chemical Reactions Analysis
Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis
Triazoles are nitrogenous heterocyclic compounds that are readily capable of binding in the biological system with a variety of enzymes and receptors . They exhibit versatile biological activities due to their unique structure .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methodologies : The compound and its derivatives are involved in the synthesis of a wide array of heterocyclic compounds due to their significant biological activities. For instance, N-substituted pyrrolidine derivatives bearing the 1,2,4-triazole ring have been prepared using a precursor that involves methylation and de-protection processes. These synthetic routes lead to the creation of novel amides and amines derivatives (Tangella Nagendra Prasad et al., 2021).
Chemical Reactivity : Research has explored the reactivity of 1,2,3-triazolium-1-methanide species towards cycloadditions with alkyne dipolarophiles, leading to new routes for synthesizing substituted pyrrolo[1,2-c][1,2,3]triazoles and related compounds. These studies demonstrate the compound's utility in generating diverse heterocyclic structures with potential biological applications (R. N. Butler et al., 1996).
Potential Biological Activities
Cytotoxic Activity : A novel series of compounds including the chromeno[4',3':3,4]pyrrolo[2,1-c][1,2,4]triazole derivatives have been synthesized and evaluated for their cytotoxic activity. These compounds represent a significant interest for their therapeutic values, showcasing the importance of this scaffold in drug discovery (I. H. E. Azab et al., 2017).
Mechanism of Action
Target of Action
Triazoles can interact with a variety of enzymes and receptors in biological systems due to their ability to form diverse non-covalent interactions .
Mode of Action
The mode of action of triazoles can vary depending on the specific compound and its targets. For example, some triazoles have been found to inhibit the growth of bacteria and fungi by interfering with the synthesis of essential components of the microbial cell membrane .
Biochemical Pathways
Triazoles can affect various biochemical pathways depending on their specific targets. For instance, some triazoles used as antifungal agents inhibit the enzyme lanosterol 14α-demethylase, disrupting ergosterol synthesis, a key component of fungal cell membranes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of triazoles can vary widely depending on the specific compound. Some triazoles are well absorbed orally and widely distributed in the body .
Result of Action
The result of the action of triazoles can range from antimicrobial to anticancer effects, depending on the specific compound and its targets .
Action Environment
The action, efficacy, and stability of triazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Safety and Hazards
properties
IUPAC Name |
3-[(2S,4R)-4-methoxypyrrolidin-2-yl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-15-7-5-8(11-6-7)10-13-12-9-3-2-4-14(9)10/h7-8,11H,2-6H2,1H3/t7-,8+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWGFXXPRGYNSL-SFYZADRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C2=NN=C3N2CCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C2=NN=C3N2CCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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